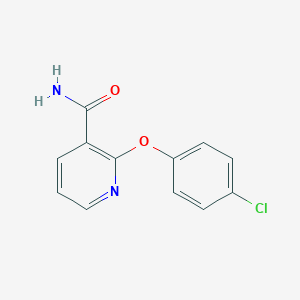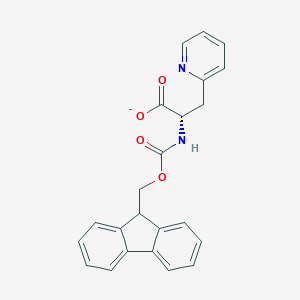
Fmoc-L-2-吡啶丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-2-Pyridylalanine is a derivative of the amino acid alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyridyl group. It plays a crucial role in the development of new drugs and the study of protein structure and function .
科学研究应用
Fmoc-L-2-Pyridylalanine has a wide range of applications in scientific research:
作用机制
Target of Action
Fmoc-L-2-Pyridylalanine, also known as Fmoc-2-Pal-OH, is primarily used in peptide synthesis and proteomics research . It is an alanine derivative , which suggests that it may interact with proteins or enzymes that recognize or process alanine residues.
Mode of Action
As an alanine derivative , it may be incorporated into peptides during synthesis, potentially altering the properties of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, which can be removed under basic conditions to reveal the free amine group of the amino acid residue.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-2-Pyridylalanine typically involves a multi-step reaction process. One common method starts with the precursor Fmoc-serine methyl ester. The steps include:
Protection of the amino group: The amino group of serine is protected using the Fmoc group.
Formation of the pyridyl group: The protected serine is then reacted with 2-bromopyridine to introduce the pyridyl group.
Deprotection and purification: The final product is obtained by deprotecting the intermediate and purifying the compound.
Industrial Production Methods: Industrial production of Fmoc-L-2-Pyridylalanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .
化学反应分析
Types of Reactions: Fmoc-L-2-Pyridylalanine undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the pyridyl group.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve bases like piperidine for Fmoc deprotection.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridyl group can lead to the formation of pyridine N-oxide derivatives .
相似化合物的比较
Fmoc-L-3-Pyridylalanine: Similar to Fmoc-L-2-Pyridylalanine but with the pyridyl group at the 3-position.
Fmoc-L-4-Pyridylalanine: Has the pyridyl group at the 4-position.
Fmoc-D-2-Pyridylalanine: The D-enantiomer of Fmoc-L-2-Pyridylalanine.
Uniqueness: Fmoc-L-2-Pyridylalanine is unique due to the specific positioning of the pyridyl group, which can influence the reactivity and interactions of the compound. This positioning allows for distinct hydrogen bonding patterns and π-π interactions, making it a valuable tool in peptide synthesis and drug development .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIVJCDZOMUITR-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC=N4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185379-40-2 |
Source


|
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185379-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
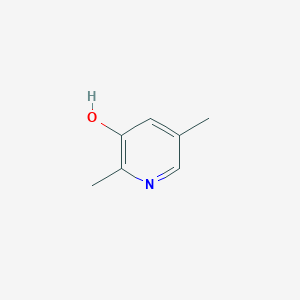
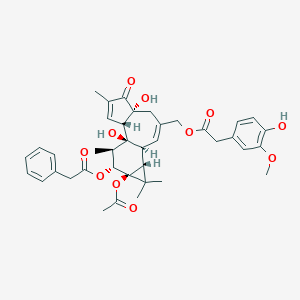
![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)
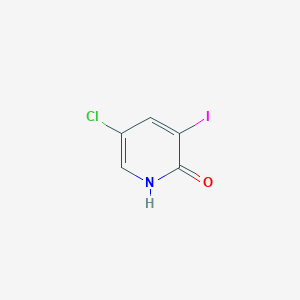
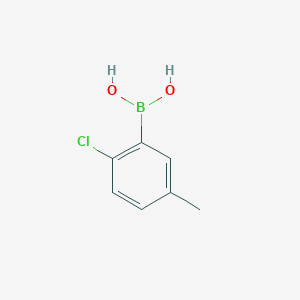
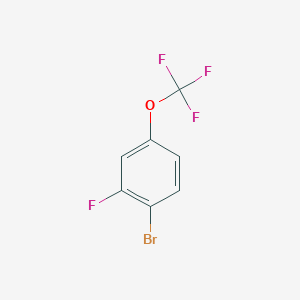
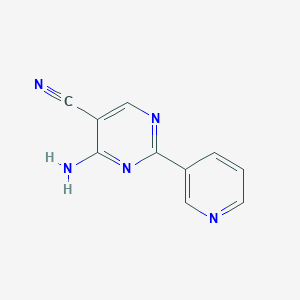
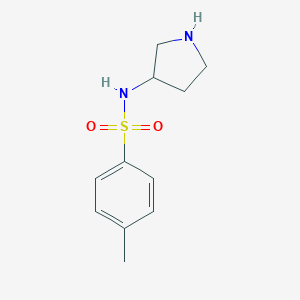
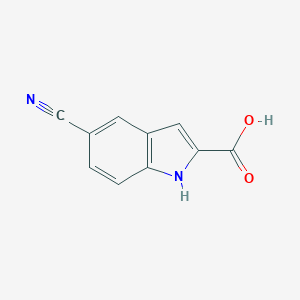
![N-(2-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B68680.png)
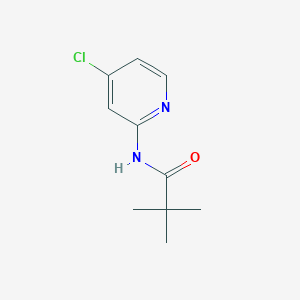
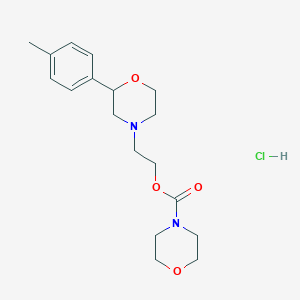
![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
